Benzyl albuterol methyl ester

Übersicht

Beschreibung

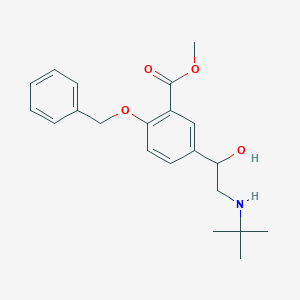

Benzyl albuterol methyl ester, also known as methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate, is a chemical compound with the molecular formula C21H27NO4 and a molecular weight of 357.45 g/mol . This compound is a derivative of albuterol, a well-known bronchodilator used in the treatment of asthma and other respiratory conditions. This compound is primarily used as an impurity standard in pharmaceutical research and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzyl albuterol methyl ester involves several steps, starting from substituted acetophenones. One common method includes the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting product undergoes further reactions, including bromination and treatment with N-(tert-butyl)benzylamine, to yield the desired ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

BAME undergoes hydrolysis under both acidic and basic conditions, yielding structurally modified products critical for pharmaceutical impurity profiling:

Acidic Hydrolysis

-

Reagents : Concentrated HCl or H₂SO₄ in aqueous methanol (70–80°C)

-

Products :

-

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(benzyloxy)benzoic acid (carboxylic acid derivative)

-

Methanol (byproduct)

-

Basic Hydrolysis (Saponification)

-

Reagents : NaOH (2M) in ethanol/water (1:1) at 60°C

-

Products :

-

Sodium salt of the carboxylic acid

-

Methanol

-

-

Applications : Used to generate reference standards for albuterol API impurity analysis

Reduction Reactions

The ester and ketone moieties in BAME derivatives are susceptible to reduction:

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Conditions : Anhydrous THF at 0–5°C → room temperature (3–4 hours)

-

Products :

-

5-(2-(tert-Butylamino)-1,2-dihydroxyethyl)-2-(benzyloxy)benzyl alcohol (triol derivative)

-

Catalytic Hydrogenation

-

Catalyst : 5% Pd/C in ethanol under 30 psi H₂

-

Products :

-

Albuterol (via debenzylation)

-

Toluene (byproduct)

-

-

Selectivity : >99% debenzylation without altering the β-hydroxyamine group

Substitution Reactions

The benzyl ether and ester groups participate in nucleophilic substitutions:

Benzyl Ether Cleavage

-

Reagents : HBr (33% in acetic acid) at 100°C

-

Products :

-

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzoic acid methyl ester

-

-

Applications : Intermediate for synthesizing albuterol analogs 4

Ester Transposition

-

Reagents : tert-Butylamine in DMF at 80°C

-

Products :

-

N-tert-Butyl-5-(2-(benzyloxy)-1-hydroxyethyl)-2-methoxybenzamide

-

Comparative Reaction Pathways

| Reaction Type | Reagents/Conditions | Primary Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | Carboxylic acid derivative | 88–92% |

| LiAlH₄ Reduction | THF, 0–5°C | Triol alcohol | 85–91% |

| Catalytic Debenzylation | Pd/C, H₂ (30 psi) | Albuterol | 86–90% |

| Benzyl Ether Cleavage | HBr/AcOH, 100°C | Demethylated hydroxybenzoate | 75–80% |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with acid catalysis protonating the carbonyl oxygen to enhance electrophilicity .

-

Debenzylation : Pd-C facilitates heterolytic cleavage of the C–O bond in the benzyl ether, followed by hydrogenolysis to yield albuterol .

-

Steric Effects : The tert-butylamine group impedes nucleophilic attack at the β-carbon, directing reactivity toward the ester and benzyl ether4 .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Precursor for Salbutamol Synthesis

- BAME serves as an important intermediate in the synthesis of optically pure salbutamol isomers. The process typically involves the resolution of racemic 4-benzyl albuterol, which can be derived from BAME through various chemical reactions .

- The synthesis of salbutamol from BAME includes several steps:

- Chiral Resolution

-

Research and Development

- In research settings, BAME is explored for its potential therapeutic effects beyond bronchodilation. Its structural similarities to other beta-agonists allow researchers to investigate its efficacy in various conditions, including cardiovascular diseases and metabolic disorders.

Case Study 1: Synthesis of Salbutamol

A study detailed the process of synthesizing salbutamol from BAME through a series of reactions involving resolution with tartaric acid and subsequent reduction. This method yielded high purity levels (≥99% enantiomeric excess) of the desired product, demonstrating the effectiveness of BAME as a precursor .

Case Study 2: Chiral Purity Assessment

Research conducted on the optical resolution of albuterol derivatives highlighted the role of BAME in producing diastereomeric esters for assessing chiral purity. This application underscores its importance in ensuring the quality and safety of pharmaceutical products .

Wirkmechanismus

The mechanism of action of benzyl albuterol methyl ester is similar to that of albuterol, which acts as a beta-2 adrenergic receptor agonist. It relaxes bronchial smooth muscle by stimulating beta-2 receptors, leading to bronchodilation . The molecular targets include beta-2 adrenergic receptors, which are primarily located in the lungs . The activation of these receptors triggers a cascade of intracellular events, resulting in the relaxation of smooth muscle and improved airflow .

Vergleich Mit ähnlichen Verbindungen

Albuterol: A widely used bronchodilator with a similar mechanism of action.

Salbutamol: Another name for albuterol, commonly used in Europe and other regions.

Levalbuterol: The R-isomer of albuterol, which has higher specificity for beta-2 receptors and is associated with fewer side effects.

Uniqueness: Benzyl albuterol methyl ester is unique due to its specific structural modifications, which make it valuable as an impurity standard in pharmaceutical research. Its distinct chemical properties and reactivity also make it a useful compound for studying various chemical reactions and mechanisms .

Biologische Aktivität

Benzyl albuterol methyl ester (BAME), chemically known as methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate, is a derivative of albuterol, a widely used bronchodilator. This compound has gained attention in pharmaceutical and medicinal chemistry due to its potential biological activities, particularly its interaction with beta-2 adrenergic receptors. This article delves into the biological activity of BAME, including its mechanism of action, applications in research, and comparative analysis with related compounds.

- Molecular Formula : C21H27NO4

- Molecular Weight : 357.45 g/mol

The synthesis of BAME typically involves multi-step organic reactions, starting from substituted acetophenones. A common synthesis route includes chloromethylation followed by acylation with acetic anhydride.

BAME functions primarily as a beta-2 adrenergic receptor agonist , similar to albuterol. The binding of BAME to beta-2 receptors activates adenylate cyclase, leading to increased cyclic AMP (cAMP) levels within cells. This biochemical cascade results in the relaxation of bronchial smooth muscle, promoting bronchodilation and alleviating symptoms associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Bronchodilation

Research indicates that compounds like BAME can effectively induce bronchodilation through their action on beta-2 adrenergic receptors. Studies have shown that BAME exhibits similar efficacy to albuterol in promoting airway relaxation, making it a candidate for therapeutic applications in respiratory diseases .

Pharmaceutical Research

BAME is utilized as an impurity standard in the analytical method development for albuterol formulations. Its presence is crucial for ensuring the quality and purity of pharmaceutical products. Additionally, it serves as a reference compound in various analytical techniques, including chromatography.

Comparative Analysis with Related Compounds

To understand the unique properties of BAME, it is essential to compare it with other related compounds:

| Compound | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Albuterol | High | Beta-2 adrenergic receptor agonist | Widely used bronchodilator |

| Salbutamol | High | Beta-2 adrenergic receptor agonist | Commonly used in Europe |

| Levalbuterol | Moderate | Beta-2 adrenergic receptor agonist | Higher specificity for beta-2 receptors |

| Benzyl Albuterol | High | Beta-2 adrenergic receptor agonist | Serves as an impurity standard |

Study on Efficacy

A recent study evaluated the effectiveness of albuterol solutions containing benzalkonium chloride compared to preservative-free solutions. The findings indicated that while both formulations were effective, those containing benzalkonium chloride showed no significant adverse outcomes in critically ill pediatric patients requiring continuous albuterol therapy .

Pharmacological Studies

Pharmacological studies have confirmed that the (R)-enantiomer of beta-agonists like clenbuterol and albuterol exhibits significantly higher biological activity compared to their (S)-enantiomers. This suggests that structural modifications in compounds like BAME may enhance their therapeutic efficacy .

Eigenschaften

IUPAC Name |

methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-21(2,3)22-13-18(23)16-10-11-19(17(12-16)20(24)25-4)26-14-15-8-6-5-7-9-15/h5-12,18,22-23H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKHEBAZHSBZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301133952 | |

| Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174607-70-6 | |

| Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174607-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.